Home > Products > Screening Compounds P68653 > 3-Quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)-
3-Quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)- -

3-Quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)-

Catalog Number: EVT-15501963
CAS Number:
Molecular Formula: C11H5F3N2O2
Molecular Weight: 254.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)- is a heterocyclic compound characterized by a quinoline backbone with specific functional groups that enhance its chemical properties and biological activity. This compound belongs to the class of quinoline derivatives, which are known for their diverse applications in medicinal chemistry, particularly as kinase inhibitors and in other therapeutic areas.

Source

The compound is synthesized through various chemical processes, often detailed in patents and scientific literature. Notably, it has been referenced in patent documents related to protein-tyrosine kinase inhibitors, indicating its potential in pharmaceutical applications .

Classification

3-Quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)- is classified as a nitrile and quinoline derivative. Its structural features contribute to its classification as a potential small molecule kinase inhibitor, which is significant in the context of cancer treatment and other diseases involving aberrant kinase activity .

Synthesis Analysis

Methods

The synthesis of 3-quinolinecarbonitrile derivatives typically involves multi-step organic reactions. Common methods include:

  1. Cyclization Reactions: Formation of the quinoline ring through cyclization of appropriate precursors.
  2. Nitrile Introduction: The nitrile group is introduced via nucleophilic substitution or addition reactions.
  3. Functional Group Modifications: Hydroxy and trifluoromethoxy groups are incorporated through specific substitution reactions.

Technical Details

The synthetic routes often require careful control of reaction conditions such as temperature, solvent, and catalysts to achieve the desired purity and yield. For instance, the introduction of the trifluoromethoxy group may involve fluorination techniques or the use of trifluoromethylating agents .

Molecular Structure Analysis

Structure

The molecular formula for 3-quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)- is C10H6F3NC_{10}H_{6}F_{3}N. Its structure features:

  • A quinoline core (a bicyclic structure composed of a benzene ring fused to a pyridine ring).
  • A hydroxy group at the 4-position.
  • A trifluoromethoxy group at the 7-position.
  • A carbonitrile group at the 3-position.

Data

The compound's molecular weight is approximately 229.16 g/mol. The presence of the trifluoromethoxy group contributes to its unique electronic properties, enhancing its lipophilicity and biological activity.

Chemical Reactions Analysis

Reactions

3-Quinolinecarbonitrile derivatives can participate in various chemical reactions:

  1. Nucleophilic Substitutions: The nitrile group can undergo nucleophilic attack, leading to various substituted products.
  2. Reduction Reactions: The compound can be reduced to form amines or other functionalized derivatives.
  3. Oxidation Reactions: Quinoline derivatives can be oxidized to form quinones or other oxygenated products.

Technical Details

The reactivity of the compound is influenced by its functional groups. For example, the hydroxy group can engage in hydrogen bonding, affecting its solubility and interaction with biological targets .

Mechanism of Action

Process

The mechanism of action for 3-quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)- involves its interaction with specific biological targets, particularly kinases.

  1. Binding Affinity: The hydroxy group can form hydrogen bonds with target proteins, while the trifluoromethoxy group enhances binding through hydrophobic interactions.
  2. Inhibition Mechanism: By binding to active sites on kinases, this compound may inhibit their activity, disrupting signaling pathways involved in cell proliferation and survival.

Data

Studies indicate that such compounds can exhibit significant inhibitory effects on various kinases, making them valuable candidates for drug development against cancers and other diseases associated with dysregulated kinase activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH and other factors.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Exhibits reactivity typical of nitriles and quinolines; capable of undergoing electrophilic aromatic substitution due to electron-rich nature from hydroxy and trifluoromethoxy groups.

Relevant data includes melting point ranges and spectral data (NMR, IR) that confirm structural integrity during synthesis .

Applications

3-Quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)- has several scientific applications:

  1. Medicinal Chemistry: Used as a lead compound for developing kinase inhibitors.
  2. Biochemical Research: Investigated for its role in enzyme inhibition studies and protein interaction assays.
  3. Material Science: Explored for potential applications in developing novel materials with specific electronic properties due to its unique structural features.

This compound's diverse applications underscore its importance in both academic research and pharmaceutical development, highlighting its potential impact on treating various diseases related to kinase dysfunctions .

Introduction to the Quinolinecarbonitrile Scaffold in Medicinal Chemistry

Historical Evolution of 3-Quinolinecarbonitrile Derivatives as Bioactive Agents

The 3-quinolinecarbonitrile scaffold has emerged as a privileged structure in medicinal chemistry due to its versatile bioactivity and synthetic tunability. Early research identified the core structure’s capacity for kinase inhibition, exemplified by 7-alkene-3-quinolinecarbonitrile derivatives showing potent Src kinase inhibitory activity (IC₅₀ = 2.1 nM enzymatic; 58 nM cellular) [1]. This compound demonstrated comparable efficacy to bosutinib in colon tumor xenograft models, validating the scaffold’s anticancer potential [1]. Subsequent structural explorations revealed broader pharmacological applications:

  • Antibacterial Agents: Derivatives like QD4 (bearing a 6-methoxy-1,2,3,4-tetrahydronaphthalin-1-one moiety) exhibited potent DNA gyrase inhibition and activity against Gram-positive and Gram-negative bacteria, complying with Lipinski’s Rule of Five (logP < 5) [5].
  • Kinase Inhibition: Optimization at positions 4, 6, and 7 enabled selective targeting of tyrosine kinases (e.g., Bcr-Abl) through type II inhibition mechanisms [7].

Table 1: Bioactive 3-Quinolinecarbonitrile Derivatives and Key Properties

CompoundBiological ActivityKey PropertyReference
7-Alkene-3QC (Compound 20)Src kinase inhibitionIC₅₀ = 2.1 nM (enzymatic) [1]
QD4DNA gyrase inhibitionΔG = -9.8 kcal/mol (docking score) [5]
4-Anilino-7-pyridyl-3QCDual Src/PKC inhibitionImproved cellular permeability [1]

The scaffold’s synthetic flexibility—enabling modifications at C4 (hydroxy/carboxy groups) and C7 (alkoxy/trifluoromethoxy substituents)—facilitated tailored bioactivity across therapeutic domains [9].

Role of the Trifluoromethoxy Substituent in Modulating Pharmacokinetic Profiles

The trifluoromethoxy (-OCF₃) group is a strategic modifier in quinolinecarbonitrile design, leveraging electronegativity, lipophilicity, and metabolic stability to enhance drug-like properties. Key mechanistic roles include:

  • Electron-Withdrawing Effects: The -OCF₃ group reduces electron density at C7, augmenting hydrogen-bond acceptor capacity of the C4-hydroxy group and C3-nitrile. This polarization enhances target binding, as evidenced by DFT studies showing reduced LUMO energy (-2.8 eV) in trifluoromethyl/trihalogenated derivatives [5] [6].
  • Lipophilicity Enhancement: -OCF₃ increases logP by ~1.0 unit compared to methoxy analogs, improving membrane permeability. This is critical for central nervous system (CNS)-penetrant kinase inhibitors [7].
  • Metabolic Resistance: The C-F bond inertia mitigates oxidative metabolism, extending plasma half-life. Metabolite studies of 7-trifluoromethyl-3-quinolinecarbonitrile showed >90% intact parent compound after hepatic microsomal exposure [6] [8].

Table 2: Impact of Substituents on Quinolinecarbonitrile Properties

C7 Substituentσₚ (Hammett)logP IncreaseMetabolic Stability (t₁/₂, min)
-OCH₃-0.12Baseline15.2
-OCF₃+0.35+0.9>60
-CF₃+0.54+1.1>60

Tautomeric equilibria in 4-hydroxyquinolinones further influence reactivity: The -OCF₃ group stabilizes the lactam tautomer (Structure D), favoring electrophilic attack at C5/C8 positions [3]. This regioselectivity is exploitable in hybrid drug design (e.g., quinoline-coumarin conjugates) [9].

Strategic Positioning in Kinase Inhibitor Development

4-Hydroxy-7-(trifluoromethoxy)-3-quinolinecarbonitrile occupies a strategic niche in kinase inhibitor development due to its dual functionality: The C4-hydroxy group anchors hinge-region hydrogen bonding, while the C7-trifluoromethoxy moiety directs selectivity toward hydrophobic pockets. Key advances include:

  • Type II Inhibition: Analogous to imatinib, 7-substituted quinolinecarbonitriles stabilize the "DFG-out" kinase conformation. The -OCF₃ group extends into the hydrophobic back pocket, displacing conserved water networks and improving binding entropy (ΔS > +15 cal/mol·K) [4] [7].
  • Src Kinase Specificity: Molecular dynamics simulations reveal that -OCF₃ at C7 sterically impedes binding to kinases with bulky gatekeeper residues (e.g., EGFR T790M), enhancing Src/Bcr-Abl selectivity [1] [4].
  • Hybrid Scaffolds: The compound serves as an intermediate for quinoline-triazine and quinoline-imidazole hybrids, where -OCF₃ augments potency against resistant kinases (e.g., compound 15 with IC₅₀ = 40 nM vs. Bcr-Abl T315I) [9].

SAR studies underscore the criticality of the C7 substituent: Switching -OCF₃ to -OCH₃ in Src inhibitors reduced cellular potency 5-fold due to decreased hydrophobic contact with Ile428 [1] [7]. Future designs are exploring -OCF₃ in covalent inhibitors targeting cysteine residues adjacent to the ATP pocket.

Properties

Product Name

3-Quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)-

IUPAC Name

4-oxo-7-(trifluoromethoxy)-1H-quinoline-3-carbonitrile

Molecular Formula

C11H5F3N2O2

Molecular Weight

254.16 g/mol

InChI

InChI=1S/C11H5F3N2O2/c12-11(13,14)18-7-1-2-8-9(3-7)16-5-6(4-15)10(8)17/h1-3,5H,(H,16,17)

InChI Key

LAWSFFMFCYRZDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)NC=C(C2=O)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.